molecular formula C18H23N B1207434 Tolpropamine CAS No. 5632-44-0

Tolpropamine

Cat. No.: B1207434
CAS No.: 5632-44-0
M. Wt: 253.4 g/mol
InChI Key: CINROOONPHQHPO-UHFFFAOYSA-N
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Description

Tolpropamine is an antihistamine and anticholinergic compound primarily used as an antipruritic, which means it is used to relieve itching. Its chemical formula is C18H23N and it has a molar mass of 253.389 g·mol−1 . The compound is known for its effectiveness in treating skin allergies and other dermatological conditions .

Chemical Reactions Analysis

Tolpropamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include and .

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reagents include and .

    Substitution: This involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids , while reduction might produce alcohols .

Scientific Research Applications

Tolpropamine has a wide range of applications in scientific research:

Mechanism of Action

Tolpropamine exerts its effects by blocking histamine H1 receptors , which prevents histamine from binding and causing allergic symptoms. It also has anticholinergic properties, which means it can block the action of acetylcholine, a neurotransmitter involved in many bodily functions . This dual action makes this compound effective in treating itching and other allergic reactions.

Comparison with Similar Compounds

Tolpropamine is similar to other antihistamines and anticholinergics, such as diphenhydramine and chlorpheniramine . it is unique in its specific chemical structure and its dual action as both an antihistamine and an anticholinergic . This makes it particularly effective in treating dermatological conditions.

Similar Compounds

Properties

IUPAC Name

N,N-dimethyl-3-(4-methylphenyl)-3-phenylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N/c1-15-9-11-17(12-10-15)18(13-14-19(2)3)16-7-5-4-6-8-16/h4-12,18H,13-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CINROOONPHQHPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CCN(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3339-11-5 (hydrochloride)
Record name Tolpropamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005632440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30863584
Record name Tolpropamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5632-44-0
Record name Tolpropamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5632-44-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tolpropamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005632440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tolpropamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13305
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Record name Tolpropamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30863584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tolpropamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.611
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name TOLPROPAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TBZ8909KFS
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Record name Tolpropamine
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URL http://www.hmdb.ca/metabolites/HMDB0240238
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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